S-Butyl dipiperidinophosphinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Butyl dipiperidinophosphinothioate is an organophosphorus compound with the molecular formula C14H29N2OPS. It is characterized by the presence of a butyl group attached to a dipiperidinophosphinothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl dipiperidinophosphinothioate typically involves the reaction of dipiperidinophosphinothioic acid with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
S-Butyl dipiperidinophosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Butyl dipiperidinophosphinothioate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-Butyl dipiperidinophosphinothioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its phosphinothioate moiety can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipiperidinophosphinothioic acid: A precursor in the synthesis of S-Butyl dipiperidinophosphinothioate.
Butyl diphenylphosphine: Another organophosphorus compound with similar applications in catalysis.
Triphenylphosphine: Widely used in organic synthesis and catalysis
Uniqueness
This compound is unique due to its specific combination of a butyl group and a dipiperidinophosphinothioate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
28869-81-0 |
---|---|
Molekularformel |
C14H29N2OPS |
Molekulargewicht |
304.43 g/mol |
IUPAC-Name |
1-[butylsulfanyl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C14H29N2OPS/c1-2-3-14-19-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
InChI-Schlüssel |
NRODSVPWDXZITO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(=O)(N1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.